REACTION_CXSMILES
|
C(S)C.[H-].[Na+].C[O:7][C:8]1[CH:9]=[CH:10][C:11]2[O:15][CH2:14][C:13]([CH3:17])([CH3:16])[C:12]=2[CH:18]=1.O>CN(C)C=O>[CH3:16][C:13]1([CH3:17])[C:12]2[CH:18]=[C:8]([OH:7])[CH:9]=[CH:10][C:11]=2[O:15][CH2:14]1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
2,3-dihydro-5-methoxy-3,3-dimethylbenzofuran
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=CC2=C(C(CO2)(C)C)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux in a nitrogen atmosphere for 3 hours
|
Duration
|
3 h
|
Type
|
WASH
|
Details
|
the aqueous phase washed with chloroform
|
Type
|
EXTRACTION
|
Details
|
extracted into ether
|
Type
|
CUSTOM
|
Details
|
The ether was evaporated off
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(COC2=C1C=C(C=C2)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |